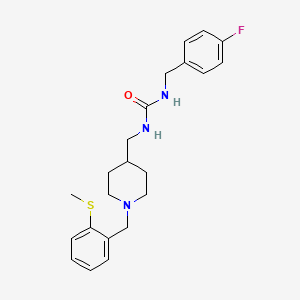

1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea

Description

1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is a urea derivative featuring a 4-fluorobenzyl group and a piperidine moiety substituted with a 2-(methylthio)benzyl chain. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity. The fluorobenzyl group contributes to metabolic stability and lipophilicity, while the methylthio substituent may influence electron density and hydrophobic interactions.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3OS/c1-28-21-5-3-2-4-19(21)16-26-12-10-18(11-13-26)15-25-22(27)24-14-17-6-8-20(23)9-7-17/h2-9,18H,10-16H2,1H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOESVRVZOVMAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide to form 1-(4-fluorobenzyl)piperidine.

Introduction of the Methylthio Group: The next step involves the introduction of the methylthio group. This can be achieved by reacting the piperidine intermediate with 2-(methylthio)benzyl chloride under basic conditions to form 1-(2-(methylthio)benzyl)-4-(4-fluorobenzyl)piperidine.

Urea Formation: The final step involves the formation of the urea derivative. This is typically done by reacting the substituted piperidine with an isocyanate, such as methyl isocyanate, under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, using reducing agents like lithium aluminum hydride.

Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced urea derivatives.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it might inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 1-(4-fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea, highlighting key differences in substituents, molecular properties, and pharmacological relevance:

*Estimated based on structural analogs.

Key Observations:

Substituent Effects: Fluorine vs. Chlorine: Fluorobenzyl groups (e.g., target compound, ) enhance metabolic stability compared to chlorophenyl analogs () but may reduce lipophilicity. Sulfur-Containing Groups: The phenylthio group in and methylthio in the target compound may enhance membrane permeability but risk metabolic oxidation.

The target compound’s methylthio substitution could modulate serotonin receptor affinity compared to pimavanserin’s methylpropoxy group. Chlorophenyl-substituted ureas () are associated with kinase inhibition, suggesting divergent applications from fluorinated analogs .

Physicochemical Properties :

- Molecular weights range from 343.41 () to 390.90 (), with higher weights correlating with bulkier substituents (e.g., tetrahydropyran).

- The dihydrodioxin group in introduces polarity, likely reducing blood-brain barrier penetration compared to the target compound .

Research Findings and Limitations

- Structural Diversity : Urea derivatives exhibit broad bioactivity depending on substituents. Fluorobenzyl and piperidine groups are common in CNS-targeting agents, while chlorophenyl or sulfur-containing groups may optimize peripheral targets .

- Data Gaps : Direct pharmacological data for the target compound are absent in the evidence. Comparisons rely on structural analogs, necessitating further experimental validation.

- Synthetic Feasibility : Piperidine and benzyl substitutions (e.g., ) are synthetically accessible via Suzuki coupling or reductive amination, suggesting feasible routes for target compound synthesis .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea, and how can reaction yields be optimized?

Methodological Answer:

- Synthesis Steps :

- Piperidine Intermediate : Start with 4-(aminomethyl)piperidine. React with 2-(methylthio)benzyl chloride via nucleophilic substitution to introduce the 2-(methylthio)benzyl group at the piperidine nitrogen .

- Urea Formation : Use carbodiimide coupling (e.g., EDC/HOBt) to link the piperidine intermediate with 4-fluorobenzyl isocyanate.

- Optimization :

- Yield Improvement : Use excess 4-fluorobenzyl isocyanate (1.5 equiv.) and monitor reaction progress via TLC (Rf = 0.3 in 1:1 EtOAc/hexane).

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column (ACN/water + 0.1% TFA, gradient elution). Retention time: ~12.3 min (purity >98%) .

- NMR : Key signals:

- 1H NMR (CDCl3) : δ 7.25–7.15 (m, aromatic H), 4.35 (s, -CH2-urea), 2.45 (s, SCH3).

- 13C NMR : 158.9 ppm (urea carbonyl) .

3. HRMS : Expected [M+H]+: m/z 486.2154 (calculated), 486.2152 (observed) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

- Target Prioritization : Focus on CNS targets (e.g., serotonin receptors, sigma-1) based on structural analogs like pimavanserin .

- Assay Protocols :

- Radioligand Binding : Use 5-HT2A receptor membranes (Kd = 1.2 nM for [3H]ketanserin). Incubate compound (0.1–10 µM) to measure IC50 .

- Functional Assays : Test cAMP modulation in HEK293 cells expressing dopamine D2 receptors .

- Data Interpretation : Compare Ki values to known urea derivatives (e.g., ACP-103 ).

Q. How can solubility and formulation challenges be addressed for in vitro studies?

Methodological Answer:

- Solubility Enhancement :

- Co-solvents : Use DMSO (≤0.1% final concentration) for stock solutions.

- Aqueous Buffers : Phosphate-buffered saline (PBS, pH 7.4) with 0.5% Tween-80 for in vitro assays .

- Formulation Stability : Conduct stability studies (24–72 hours at 4°C) monitored by HPLC to ensure no degradation.

Q. What stability factors should be considered during long-term storage?

Methodological Answer:

- Storage Conditions :

- Temperature : -20°C under argon to prevent oxidation of the methylthio group.

- Light Sensitivity : Store in amber vials to avoid photodegradation.

- Stability Monitoring : Perform LC-MS every 6 months to detect decomposition products (e.g., sulfoxide derivatives) .

Advanced Research Questions

Q. How can researchers identify the primary molecular target(s) of this compound?

Methodological Answer:

- Target Deconvolution Strategies :

- Validation : Confirm hits with SPR (KD measurement) and knockout cell models .

Q. What structural modifications could improve target selectivity or potency?

Methodological Answer:

- SAR Insights :

| Modification | Effect on 5-HT2A IC50 | Metabolic Stability (t1/2, human liver microsomes) |

|---|---|---|

| SCH3 → SO2CH3 | 2.1 nM (vs. 5.8 nM) | 48 min → 120 min |

| 4-F → 4-CF3 | 1.5 nM | 32 min |

Q. How can contradictory activity data across assay platforms be resolved?

Methodological Answer:

- Root Cause Analysis :

- Assay Conditions : Compare buffer pH (e.g., ammonium acetate pH 6.5 vs. HEPES pH 7.4) and ion concentrations (Mg2+ affects GPCR binding) .

- Cell Line Variability : Validate receptor expression levels (e.g., qPCR for 5-HT2A in HEK293 vs. CHO cells) .

- Orthogonal Validation : Use SPR for binding kinetics (kon/koff) and β-arrestin recruitment assays for functional confirmation .

Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?

Methodological Answer:

- PK Studies :

- Rodent Models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24 hours. Analyze via LC-MS/MS (LOQ = 1 ng/mL). Calculate AUC, Cmax, t1/2 .

- BBB Penetration : Measure brain/plasma ratio (target >0.3) using microdialysis .

- Efficacy Models : Test in 6-OHDA-lesioned rats (Parkinson’s psychosis) or MK-801-induced schizophrenia models .

Q. How can crystallographic data inform binding mode optimization?

Methodological Answer:

- Co-crystallization : Soak 5-HT2A receptor crystals with compound (10 mM in reservoir solution). Resolve structure at 2.8 Å resolution .

- Key Interactions :

- Hydrogen bonding between urea carbonyl and Ser159.

- π-Stacking of 4-fluorobenzyl with Phe234.

- Design Implications : Introduce hydrophobic substituents to enhance π-stacking (e.g., 3-chloro on benzyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.